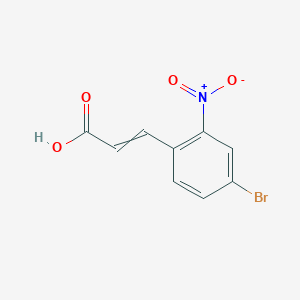

(2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid

Description

Properties

IUPAC Name |

3-(4-bromo-2-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPLDWZFIDADCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2-nitrocinnamic Acid (CAS 20357-30-6): A Strategic Building Block in Heterocyclic Synthesis and Drug Discovery

Executive Summary

4-Bromo-2-nitrocinnamic acid is a highly functionalized, poly-reactive building block utilized extensively in the synthesis of privileged heterocyclic scaffolds. By strategically positioning a nitro group ortho to an

Physicochemical Profiling & Structural Rationale

The utility of 4-bromo-2-nitrocinnamic acid lies in its precise substitution pattern. The physicochemical properties dictate its handling, thermal limits, and synthetic applications.

Table 1: Physicochemical Specifications of 4-Bromo-2-nitrocinnamic Acid

| Property | Value | Structural/Experimental Implication |

| CAS Number | 20357-30-6 | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C9H6BrNO4 | Contains orthogonal functional handles (Br, NO2, COOH). |

| Molecular Weight | 272.05 g/mol | Ideal low-MW starting material for drug library synthesis. |

| Boiling Point | ~425 °C | High thermal stability; suitable for high-temperature reflux[1]. |

| Storage Temperature | +2 to +8 °C | Prevents premature thermal degradation or decarboxylation[1]. |

Mechanistic Pathways: Reductive Annulation

The transformation of 2-nitrocinnamic acid derivatives into nitrogenous heterocycles is a cornerstone of modern synthetic chemistry [2]. The reaction proceeds via the reduction of the nitro group to a reactive intermediate, which subsequently undergoes intramolecular cyclization with the adjacent alkene [3].

Causality of the Divergent Pathway: When subjected to reduction (e.g., using stannous chloride, SnCl₂), the nitro group is reduced to a hydroxylamine intermediate. This intermediate acts as an internal nucleophile. Depending on the reaction conditions and the equivalents of the reducing agent, the cyclization can proceed via two distinct pathways:

-

Decarboxylative Pathway (5-exo-trig/Ring Contraction): The nucleophilic attack is followed by the loss of CO₂, leading to the formation of bromo-substituted N-hydroxyindoles.

-

6-Endo-Trig Pathway: The nucleophile attacks the alkene while retaining the carboxyl carbon, leading to the formation of bromo-substituted hydroxyquinolines.

Figure 1: Mechanistic divergence in the reductive cyclization of 4-Bromo-2-nitrocinnamic acid.

Self-Validating Experimental Protocol: SnCl₂-Mediated Cyclization

To synthesize bromo-hydroxyindole derivatives, the following field-proven protocol utilizes SnCl₂ as both a reducing agent and a Lewis acid catalyst [3].

Step-by-Step Methodology:

-

Initiation & Solvation: Dissolve 1.0 mmol of 4-bromo-2-nitrocinnamic acid in 20 mL of absolute methanol or ethanol under an inert atmosphere (Argon/N₂).

-

Causality: The alcoholic solvent is critical as it acts as a proton donor, facilitating the stepwise reduction of the nitro group.

-

-

Catalyst Addition: Cool the mixture to 0 °C and add 3.0 equivalents of anhydrous Stannous Chloride (SnCl₂) portion-wise.

-

Causality: SnCl₂ acts as a Lewis acid, coordinating to the nitro oxygens to lower the activation energy for electron transfer. The portion-wise addition controls the initial exothermic coordination.

-

-

Reductive Annulation (Reflux): Heat the reaction mixture to reflux (approx. 65–80 °C depending on the alcohol) for 6–8 hours.

-

Causality: Elevated thermal energy is required to drive the intermediate nitroso compound fully to the hydroxylamine, which then possesses sufficient nucleophilicity to attack the

-unsaturated system. Using exactly 3.0 equivalents of SnCl₂ optimizes the yield of the indole derivative; exceeding this amount pushes the equilibrium toward the quinoline derivative.

-

-

Quenching & Workup: Allow the solution to cool to room temperature. Adjust the pH to 7–8 using a 5% aqueous potassium bicarbonate (KHCO₃) solution.

-

Causality: Neutralization is a self-validating step. It quenches any residual acid and precipitates the exhausted tin species as insoluble tin oxides/hydroxides, visibly confirming the reaction quench.

-

-

Extraction & Purification: Filter the suspension through a Celite pad to remove the tin salts. Failure to filter will result in severe emulsions during extraction. Extract the filtrate with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Orthogonal Functionalization: The Bromo-Handle

While the nitro-cinnamic acid moiety dictates the formation of the heterocyclic core, the 4-bromo substituent provides an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Sonogashira couplings) [4].

This orthogonality allows researchers to choose between an "Early-Stage" or "Late-Stage" functionalization strategy:

-

Early-Stage: The bromo group is coupled with an aryl boronic acid prior to cyclization. This is advantageous if the final heterocyclic core is sensitive to Pd-catalysis conditions.

-

Late-Stage: The reductive cyclization is performed first, yielding a bromo-indole or bromo-quinoline core. This core can then be diversified into a massive library of analogs by parallel cross-coupling reactions.

Figure 2: Orthogonal functionalization workflow leveraging the bromo and nitro handles.

Applications in Drug Development

Indole and quinoline scaffolds are highly privileged in medicinal chemistry, frequently found in antiviral, anti-cancer, and neuroprotective agents [5]. The specific synthesis of N-hydroxyindoles from 2-nitrocinnamic acids has recently gained traction in the development of novel antiviral compounds, including inhibitors targeting HIV-1 and SARS-CoV-2 [3]. By utilizing 4-bromo-2-nitrocinnamic acid, drug development professionals can rapidly generate Structure-Activity Relationship (SAR) libraries, tuning the electronic and steric properties of the heterocycle via the bromo-position to optimize target binding affinity.

References

-

Capot Chemical Co., Ltd. "Specifications of 4-bromo-2-nitrocinnamic acid". Capotchem.com. Available at:[Link]

-

Hakmaoui, Y. et al. "Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study". Chemistry Africa, 2022; 5(4): 827–839. DOI: 10.1007/s42250-022-00374-9. Available at:[Link]

-

Chandra, A. et al. "A review on indole synthesis from nitroarenes: classical to modern approaches". Organic & Biomolecular Chemistry, 2025; 23: 6853-6887. DOI: 10.1039/D5OB00338E. Available at:[Link]

Sources

- 1. luminixhealth.com [luminixhealth.com]

- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem-contract.com [chem-contract.com]

- 5. researchgate.net [researchgate.net]

The Strategic Utility of (E)-4-Bromo-2-nitrocinnamic Acid in Advanced Organic Synthesis

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, polyfunctionalized building blocks are critical for accessing diverse chemical space. (E)-4-bromo-2-nitrocinnamic acid (CAS: 20357-30-6) stands out as a highly versatile, orthogonally reactive intermediate. Featuring a polarized α,β-unsaturated carboxylic acid, a strongly electron-withdrawing nitro group, and a cross-coupling-ready aryl bromide, this compound serves as a privileged precursor for the synthesis of complex heterocycles, including substituted indoles and 2-quinolones (carbostyrils)[1].

This technical guide provides an in-depth analysis of its physicochemical properties, establishes field-proven synthetic methodologies, and details the mechanistic causality behind its downstream applications in medicinal chemistry.

Physicochemical Profile & Structural Logic

The reactivity of (E)-4-bromo-2-nitrocinnamic acid is dictated by the electronic interplay of its substituents. The nitro group at the ortho position exerts a strong inductive and mesomeric electron-withdrawing effect, highly activating the aromatic ring toward nucleophilic attack while simultaneously predisposing the molecule for reductive cyclization[2]. The para-bromo substituent provides a reliable handle for late-stage transition-metal-catalyzed functionalization.

Table 1: Quantitative Physicochemical Specifications

| Property | Specification |

| Chemical Name | (E)-3-(4-bromo-2-nitrophenyl)acrylic acid |

| CAS Registry Number | 20357-30-6 |

| Molecular Formula | C₉H₆BrNO₄ |

| Molecular Weight | 272.05 g/mol |

| Stereochemistry | (E)-isomer (Thermodynamically favored) |

| Appearance | Yellow to orange crystalline solid[2] |

| Solubility | Soluble in DMF, DMSO, MeOH; Insoluble in H₂O |

| MDL Number | MFCD08061925 |

| InChI Key | KPPLDWZFIDADCX-DUXPYHPUSA-N |

Synthesis Methodology: The Knoevenagel-Doebner Condensation

The most robust and scalable route to (E)-4-bromo-2-nitrocinnamic acid is the Knoevenagel-Doebner condensation of 4-bromo-2-nitrobenzaldehyde with malonic acid[3].

Mechanistic Causality & Design

This reaction is not merely a condensation; it is a carefully orchestrated sequence of iminium formation, nucleophilic addition, and thermodynamically driven decarboxylation.

-

Catalytic Piperidine: Piperidine condenses with the aldehyde to form a highly electrophilic iminium ion. This significantly lowers the activation energy for the nucleophilic attack by the enolate of malonic acid compared to direct attack on the neutral aldehyde[3].

-

Pyridine as Solvent/Base: Pyridine deprotonates the malonic acid to form the reactive enolate and provides a homogenous, high-boiling medium to drive the subsequent decarboxylation.

-

Stereocontrol: The decarboxylation of the intermediate alkylidenemalonic acid exclusively yields the (E)-alkene. The (Z)-isomer is highly disfavored due to severe steric clash between the bulky 4-bromo-2-nitrophenyl ring and the carboxylate group.

Caption: Workflow for the Knoevenagel-Doebner synthesis of (E)-4-bromo-2-nitrocinnamic acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; phase changes and precipitation serve as visual confirmations of reaction progress and successful workup.

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a reflux condenser, add 4-bromo-2-nitrobenzaldehyde (10.0 g, 43.5 mmol) and malonic acid (6.8 g, 65.2 mmol, 1.5 eq).

-

Solvent & Catalyst Addition: Add anhydrous pyridine (40 mL) to dissolve the solids, followed by piperidine (0.43 mL, 4.35 mmol, 0.1 eq).

-

Thermal Activation: Heat the mixture to 85–90 °C under an argon atmosphere. Validation: The onset of decarboxylation is confirmed by the steady evolution of CO₂ gas bubbles.

-

Monitoring: Maintain heating for 4–6 hours until gas evolution ceases and TLC (Hexanes/EtOAc 1:1) indicates complete consumption of the starting aldehyde.

-

Acidic Quench & Precipitation: Cool the mixture to room temperature and pour it slowly into 400 mL of vigorously stirred, ice-cold 1M HCl.

-

Causality: The HCl protonates the pyridine to form highly water-soluble pyridinium chloride, removing it from the organic matrix. Simultaneously, it ensures the cinnamate product is fully protonated to the free carboxylic acid. Because the free acid is highly lipophilic, it crashes out of the aqueous solution as a bright yellow precipitate.

-

-

Isolation: Collect the precipitate via vacuum filtration, wash thoroughly with ice-cold water (3 × 50 mL) to remove residual salts, and dry under high vacuum at 40 °C to afford the crude product.

-

Purification: Recrystallize from glacial acetic acid or ethanol to yield pure (E)-4-bromo-2-nitrocinnamic acid.

Divergent Downstream Applications

The true value of (E)-4-bromo-2-nitrocinnamic acid lies in its orthogonal functional groups, which allow for divergent synthetic pathways without the need for complex protecting group strategies.

Pathway A: Chemoselective Reductive Cyclization

To synthesize 7-bromo-2-quinolone (a core scaffold in many kinase inhibitors and antipsychotics), the nitro group must be reduced to an amine.

-

The Chemoselectivity Challenge: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) will rapidly reduce the nitro group but will also catalyze the hydrodehalogenation of the C-Br bond, destroying the cross-coupling handle.

-

The Solution: A Béchamp-style reduction using Iron powder in Acetic Acid (Fe/AcOH) or Tin(II) chloride (SnCl₂) must be employed. These reagents operate via single-electron transfer (SET) mechanisms that selectively reduce the nitro group to an aniline without breaking the aryl-bromide bond.

-

Spontaneous Lactamization: Once the 2-aminocinnamic acid is formed, the proximity of the nucleophilic amine to the electrophilic α,β-unsaturated carboxylic acid drives a spontaneous intramolecular cyclization (lactamization), yielding the 7-bromo-2-quinolone scaffold.

Pathway B: Transition-Metal Cross-Coupling

Alternatively, the aryl bromide can be functionalized prior to cyclization. The electron-deficient nature of the nitrophenyl ring facilitates the oxidative addition of Pd(0) species. Suzuki-Miyaura coupling with aryl boronic acids or Heck coupling with terminal alkenes can be executed at the C4 position to build extended, conjugated architectures.

Caption: Divergent synthetic pathways: Reductive cyclization and Pd-catalyzed cross-coupling.

Handling, Storage, and Safety Protocols

To maintain the chemical integrity of (E)-4-bromo-2-nitrocinnamic acid, stringent storage protocols must be observed:

-

Photo-Isomerization Risk: α,β-unsaturated systems are prone to UV-mediated (E) to (Z) isomerization. The compound must be stored in amber glass vials or wrapped in aluminum foil.

-

Thermal Stability: While stable at room temperature, prolonged exposure to high heat can induce premature decarboxylation or polymerization of the acrylic tail. Store at 2–8 °C for long-term preservation.

-

Toxicity: As a nitroaromatic and halogenated compound, it poses risks of skin sensitization and respiratory irritation. All handling must occur within a certified fume hood using nitrile gloves and standard PPE[2].

References

-

Capot Chemical. "20357-30-6 | 4-bromo-2-nitrocinnamic acid Product Specification". Capotchem.com. Available at:[Link]

-

ResearchGate. "Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present". Researchgate.net. Available at:[Link]

Sources

Comprehensive Technical Guide on 4-Bromo-2-nitro-trans-cinnamic Acid: Molecular Weight, Properties, and Synthetic Applications

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for bifunctional building blocks that can rapidly expand chemical space in drug discovery. 4-Bromo-2-nitro-trans-cinnamic acid (CAS: 20357-30-6) is a premier example of such an intermediate. Its structural architecture—combining a reducible ortho-nitro group, an electrophilic Michael acceptor, and a versatile aryl bromide handle—makes it an exceptionally powerful precursor for the synthesis of functionalized indoles and quinolines. This whitepaper provides an authoritative breakdown of its molecular properties, mechanistic behavior in reductive cyclizations, and a self-validating experimental protocol for its application.

Molecular Characterization and Physicochemical Data

The precise calculation of molecular weight is the foundational step for any stoichiometric reaction planning. 4-Bromo-2-nitro-trans-cinnamic acid possesses the empirical formula C9H6BrNO4 .

Molecular Weight Calculation:

-

Carbon (C): 9 × 12.011 = 108.099 g/mol

-

Hydrogen (H): 6 × 1.008 = 6.048 g/mol

-

Bromine (Br): 1 × 79.904 = 79.904 g/mol

-

Nitrogen (N): 1 × 14.007 = 14.007 g/mol

-

Oxygen (O): 4 × 15.999 = 63.996 g/mol

-

Total Molecular Weight: 272.05 g/mol

Understanding its physical properties is critical for safe handling and reaction optimization. The compound is a solid at room temperature and requires specific storage conditions to prevent degradation of the trans-alkene geometry.

Table 1: Physicochemical Properties[1][2]

| Property | Value |

| IUPAC Name | (E)-3-(4-bromo-2-nitrophenyl)acrylic acid |

| CAS Number | 20357-30-6 |

| Molecular Formula | C9H6BrNO4 |

| Molecular Weight | 272.05 g/mol |

| Melting Point | 224 °C |

| Boiling Point | 425 °C |

| Storage Conditions | +2 to +8 °C, sealed in a dry environment |

| Safety Hazards | H315 (Skin irritation), H319 (Eye irritation) |

Mechanistic Role in Heterocyclic Synthesis

The most prominent application of 4-bromo-2-nitrocinnamic acid is its use as a precursor for the synthesis of complex heterocycles. The bromine atom at the 4-position of the phenyl ring is strategically positioned; upon cyclization, it translates to the 6-position of an indole or the 7-position of a quinoline. This provides a crucial synthetic handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), enabling the rapid generation of targeted drug libraries.

Regioselectivity and Causality

When subjected to reductive conditions, the ortho-nitro group is reduced to a reactive nitroso or hydroxylamine intermediate. The choice of reducing agent directly dictates the reaction pathway. For instance, using anhydrous Stannous Chloride (SnCl2) in absolute ethanol triggers a dual-action cascade:

-

Lewis Acid Catalysis: SnCl2 acts as a Lewis acid, catalyzing the esterification of the carboxylic acid with ethanol to prevent premature decarboxylation.

-

Selective Reduction: It selectively reduces the nitro group without reducing the alkene[1].

The resulting nitroso-acrylate intermediate can undergo N-attack on the α-carbon to form a 5-membered indole ring, or N-attack on the carbonyl to form a 6-membered quinoline ring[1][2].

Table 2: Comparative Reductive Cyclization Conditions[3][4]

| Reducing Agent / Catalyst | Solvent / Conditions | Primary Intermediate | Major Heterocyclic Product |

| SnCl2 (Anhydrous) | Alcohols (EtOH) / Reflux | Nitroso-acrylate | N-Hydroxyindoles & N-Hydroxyquinolines |

| MoO2Cl2(DMF)2 / PPh3 | Toluene / Microwave | Nitrene / Phosphorane | Indole-2-carboxylates (Cadogan-Sundberg) |

| Fe powder | Alkaline aqueous / Reflux | Nitroso-cinnamate | Indole-2-carboxylic acids (Baeyer-Emmerling) |

Reaction Pathway Visualization

The divergent cyclization pathway of 4-bromo-2-nitrocinnamic acid under SnCl2 reduction is mapped below.

Divergent reductive cyclization of 4-bromo-2-nitrocinnamic acid yielding indole and quinoline.

Experimental Methodology: One-Pot Reductive Cyclization

The following protocol details the SnCl2-mediated reductive cyclization of 4-bromo-2-nitrocinnamic acid[1]. This method is designed as a self-validating system ; the physical state of the tin byproducts serves as an in-process control for successful neutralization, ensuring the stability of the N-hydroxy heterocyclic products.

Protocol: Synthesis of 6-Bromoindole and 7-Bromoquinoline Derivatives

Objective: Chemoselective reduction and intramolecular cyclization to yield functionalized heterocycles.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve 4-bromo-2-nitrocinnamic acid (1.0 mmol, 272.05 mg) in 20 mL of absolute ethanol.

-

Causality: Absolute ethanol is strictly required to prevent competitive hydrolysis of the intermediate ester, which would stall the cyclization.

-

-

Catalyst Addition: Slowly add anhydrous SnCl2 (3.0 mmol, 568.8 mg) to the stirring solution.

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C) for 6–8 hours. Monitor the complete consumption of the starting material via TLC (hexane/ethyl acetate 7:3).

-

Quenching & pH Adjustment (Critical Step): Cool the mixture to room temperature. Carefully adjust the pH to 7–8 using a 5% aqueous potassium bicarbonate (KHCO3) solution.

-

Causality: Neutralizing the mixture precipitates tin salts (as tin hydroxides) and prevents the acid-catalyzed degradation of the newly formed N-hydroxy heterocycles. The cessation of gas evolution and the appearance of a thick white precipitate validate that neutralization is complete.

-

-

Filtration & Extraction: Filter the gelatinous suspension through a tightly packed pad of Celite.

-

Causality: Tin hydroxides form colloidal gels that will instantly blind standard filter paper; Celite provides a porous matrix to trap the gel and allow the organic products to pass.

-

-

Isolation: Extract the filtrate with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography to separate the indole (major) and quinoline (minor) derivatives.

References

-

Title: Specifications of 4-bromo-2-nitrocinnamic acid Source: Capot Chemical URL: [Link]

-

Title: 4-Bromo-2-nitrocinnamic acid, 1 g - Research Chemicals Source: Carl ROTH URL: [Link]

-

Title: Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: A review on indole synthesis from nitroarenes: classical to modern approaches Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

- 1. Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

Solubility Profile & Characterization of (2E)-3-(4-Bromo-2-nitrophenyl)acrylic acid

[1][2][3][4]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of (2E)-3-(4-Bromo-2-nitrophenyl)acrylic acid (CAS: 20357-30-6).[1][2][3][4] As a halogenated nitrocinnamic acid derivative, this compound exhibits a distinct solubility profile governed by its high crystal lattice energy and ionizable carboxylic acid moiety.

For researchers and drug development professionals, understanding this profile is critical for:

Part 1: Physicochemical Profile

The solubility of (2E)-3-(4-Bromo-2-nitrophenyl)acrylic acid is not a static number but a dynamic property dependent on the solvent environment's pH and polarity.[1][2][3][4]

Structural Determinants[2][3]

-

Lipophilicity (LogP ~2.8 - 3.2): The 4-bromo and 2-nitro substituents significantly increase lipophilicity compared to the parent cinnamic acid.[1][2][3][4] This dictates poor water solubility in the unionized state.[4]

-

Crystal Lattice Energy: The planar structure facilitates strong

- -

Ionization (pKa ~3.8 - 4.2): The electron-withdrawing nitro group ortho to the vinyl chain slightly increases the acidity of the carboxylic acid relative to unsubstituted cinnamic acid (pKa 4.44).[1][3][4]

Quantitative Physicochemical Data

| Property | Value (Experimental/Predicted) | Implication for Solubility |

| Molecular Weight | 272.05 g/mol | Moderate MW; dissolution is lattice-energy limited.[1][2][3][4] |

| Melting Point | 190–195°C | High MP indicates low thermodynamic solubility in ambient solvents.[4] |

| pKa (Acid) | ~4.0 | Soluble as a salt at pH > 6.0; Insoluble as free acid at pH < 3.[4]0. |

| LogP | 2.85 | Prefers organic partitioning; requires co-solvents in aqueous media.[4] |

| H-Bond Donors | 1 (COOH) | Limited interaction with water unless ionized.[3][4] |

Part 2: Solubility Landscape

Organic Solvent Compatibility

The compound follows "like dissolves like" principles but is constrained by its high melting point.[4]

-

Primary Solvents (High Solubility >50 mg/mL):

-

Secondary Solvents (Moderate Solubility 1–20 mg/mL):

-

Anti-Solvents (Poor Solubility <0.1 mg/mL):

The Aqueous "Solubility Switch"

The most critical feature for purification is the pH-dependent solubility.[1][3][4]

-

pH < pKa (Acidic): The compound exists as the neutral free acid.[4] Solubility is minimal (<10 µg/mL).[4]

-

pH > pKa + 2 (Basic): The carboxylic acid deprotonates to form the carboxylate anion.[4] Solubility increases by orders of magnitude (>10 mg/mL).[4]

Visualizing the pH-Switch Mechanism:

Caption: The reversible pH-dependent solubility mechanism used for purification and formulation.

Part 3: Experimental Protocols

To ensure data integrity, solubility should be determined using thermodynamic methods rather than kinetic estimation.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent at equilibrium.[3][4]

Materials:

-

(2E)-3-(4-Bromo-2-nitrophenyl)acrylic acid (Solid)[1][2][3][4]

-

Target Solvent (e.g., PBS pH 7.4, Ethanol)

-

0.45 µm PTFE Syringe Filters[4]

Workflow:

-

Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate (shake/stir) at constant temperature (25°C) for 24–48 hours.

-

Note: Visual check: Ensure solid is still present.[4] If clear, add more solid.

-

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.45 µm PTFE filter (presaturated to prevent adsorption).

-

Quantification: Dilute the filtrate (e.g., 1:100 in DMSO) and analyze via HPLC-UV (254 nm or 280 nm).

-

Calculation: Compare peak area to a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput for Bioassays)

Objective: Estimate the maximum concentration stable in assay media before precipitation occurs (Turbidimetry).

Workflow:

Caption: Kinetic solubility workflow to determine maximum safe concentration for biological assays.

Part 4: Applications & Implications[1][2][3][5][6][7]

Purification Strategy (Acid-Base Swing)

Leverage the pKa for high-purity isolation without chromatography:

-

Dissolution: Dissolve crude solid in dilute aqueous Ammonia or Sodium Bicarbonate (pH ~9). The compound dissolves as a salt; non-acidic impurities (e.g., nitro-bromo-styrenes) remain insoluble.[1][3][4]

-

Filtration: Filter the aqueous solution to remove insoluble impurities.[4]

-

Precipitation: Slowly add dilute HCl to the filtrate while stirring until pH < 2. The pure free acid will precipitate as a crystalline solid.

-

Wash: Filter the precipitate and wash with water to remove inorganic salts.[4]

Biological Assay Formulation

References

-

National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 737158, 4-Bromocinnamic acid derivatives. Retrieved from [Link]

-

Carl Roth. (2024).[4] Product Specification: 4-Bromo-2-nitrocinnamic acid (CAS 20357-30-6).[1][2][3][4] Retrieved from [Link]

-

Organic Syntheses. (1953).[4] m-Nitrocinnamic Acid: General synthesis and purification of nitrocinnamic acids. Organic Syntheses, Coll. Vol. 4, p.731.[5] Retrieved from [Link][4][5]

-

NIST Chemistry WebBook. (2024).[4] Infrared Spectrum and Properties of Nitrocinnamic Acids. Retrieved from [Link]

Sources

- 1. (2E)-3-(4-Chloro-3-nitrophenyl)acrylic Acid, CAS: 20797-48-2, High Purity Pharmaceutical Grade, Best Price [nbinnochem.com]

- 2. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 3. CAS 7693-52-9: 4-Bromo-2-nitrophenol | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Chemical Architecture of 4-Bromo-2-nitrocinnamic Acid: Nomenclature, Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the rational design of complex active pharmaceutical ingredients (APIs) relies heavily on versatile, multi-functional building blocks. 4-Bromo-2-nitrocinnamic acid (CAS: 20357-30-6) represents a highly privileged scaffold in medicinal chemistry. Featuring three distinct reactive modalities—an

This technical guide provides an authoritative breakdown of the compound’s nomenclature, physicochemical profile, and synthetic utility, complete with self-validating experimental protocols designed for scale-up and discovery workflows.

Structural Nomenclature and Database Identity

Accurate nomenclature is the bedrock of intellectual property filing and database querying. The trivial name "cinnamic acid" refers to 3-phenylprop-2-enoic acid. Introducing substituents requires strict adherence to IUPAC stereochemical and locant rules.

Because the alkene geometry dictates the spatial trajectory of downstream cyclizations, the thermodynamically favored trans geometry is denoted by the (E) descriptor (Entgegen), indicating that the higher priority groups (the aryl ring and the carboxylic acid) are on opposite sides of the double bond[1].

Table 1: Primary Chemical Identifiers and Physicochemical Data

| Attribute | Value |

| Common Name | 4-Bromo-2-nitrocinnamic acid |

| Systematic IUPAC Name | (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoic acid |

| CAS Registry Number | 20357-30-6 |

| Molecular Formula | C |

| Molecular Weight | 272.05 g/mol |

| InChI String | InChI=1/C9H6BrNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)/b4-2+[1] |

| Storage Conditions | Sealed in dry environment, 2–8°C[2] |

Table 2: Cross-Database Synonyms

To ensure comprehensive literature and patent searches, researchers must utilize the following validated synonyms[1]:

| Context / Database | Recognized Synonym |

|---|---|

| General Literature | (E)-4-Bromo-2-nitrocinnamic acid |

| PubChem / ChemSpider | 2-propenoic acid, 3-(4-bromo-2-nitrophenyl)-, (2E)- |

| Vendor Catalogs | (2E)-3-(4-bromo-2-nitrophenyl)acrylic acid |

Mechanistic Synthesis: The Knoevenagel-Doebner Protocol

The standard and most atom-economical method for synthesizing (E)-4-bromo-2-nitrocinnamic acid is via the Knoevenagel-Doebner condensation .

Causality of Reagent Selection:

Reacting 4-bromo-2-nitrobenzaldehyde with malonic acid in the presence of a weak base (pyridine) and a secondary amine catalyst (piperidine) allows for simultaneous condensation and decarboxylation. The application of heat drives the loss of CO

Self-Validating Experimental Protocol

Reagents:

-

4-Bromo-2-nitrobenzaldehyde (1.0 equiv, 10 mmol)

-

Malonic acid (1.5 equiv, 15 mmol)

-

Pyridine (3.0 mL/mmol, solvent)

-

Piperidine (0.1 equiv, 1 mmol, catalyst)

Step-by-Step Workflow:

-

Initiation: Charge a round-bottom flask equipped with a reflux condenser with 4-bromo-2-nitrobenzaldehyde and malonic acid.

-

Catalysis: Add pyridine followed by a catalytic amount of piperidine. Note: The solution will typically undergo a mild color change as the iminium intermediate forms.

-

Thermal Decarboxylation: Heat the reaction mixture to 90–100°C for 4–6 hours. Monitor the evolution of CO

gas. The reaction is complete when gas evolution ceases and TLC (Hexanes/EtOAc 7:3) indicates the consumption of the starting aldehyde. -

Workup & Precipitation: Cool the mixture to room temperature and pour it slowly into a vigorously stirred solution of ice-cold 1M HCl.

-

Causality: The HCl neutralizes the pyridine and protonates the product to its free carboxylic acid state. The highly lipophilic nature of the brominated aromatic ring forces the un-ionized acid to precipitate out of the aqueous phase[1].

-

-

Isolation: Filter the crude precipitate under vacuum, wash with cold water, and recrystallize from ethanol to yield pure pale-yellow crystals.

Validation System (QA/QC):

To ensure the protocol has succeeded, analyze the crude product via

Downstream Utility in Medicinal Chemistry

The strategic placement of functional groups on 4-bromo-2-nitrocinnamic acid makes it a "Swiss Army knife" for structural diversification.

-

C-Br Functionalization (Suzuki/Heck Couplings): The bromine atom at the para position is highly activated for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group further lowers the electron density of the ring, accelerating oxidative addition by the Pd(0) catalyst.

-

Nitro Reduction and Cyclization: Reducing the nitro group to an aniline (using Fe/HCl, SnCl

, or catalytic hydrogenation) triggers an immediate intramolecular cyclization. The newly formed amine acts as a nucleophile, attacking the

Synthetic workflow and downstream applications of 4-Bromo-2-nitrocinnamic acid in drug discovery.

Conclusion

4-Bromo-2-nitrocinnamic acid is far more than a simple organic intermediate; it is a meticulously designed molecular scaffold. By understanding its strict IUPAC nomenclature, researchers can accurately source and document this compound[2]. Furthermore, by leveraging the predictable causality of its synthesis and reactivity—specifically the thermodynamic control of the (E)-alkene and the orthogonal reactivity of its halogens and nitro groups—drug development professionals can rapidly assemble complex, biologically active architectures with high fidelity.

References

- Capot Chemical. "20357-30-6 | 4-bromo-2-nitrocinnamic acid". Capotchem.com.

- CymitQuimica. "CAS 20357-30-6: Ácido (E)-3-(4-bromo-2-nitrofenil)prop-2-enoico". Cymitquimica.com.

- BLD Pharm. "20357-30-6 | 4-Bromo-2-nitrocinnamic acid". Bldpharm.com.

Sources

Technical Analysis of Isomeric Variance: cis- vs. trans-4-Bromo-2-nitrocinnamic Acid

This technical guide details the structural, synthetic, and functional distinctions between the stereoisomers of 4-bromo-2-nitrocinnamic acid. It is designed for researchers in medicinal chemistry and process development.

Executive Summary

4-Bromo-2-nitrocinnamic acid serves as a bifunctional scaffold in drug discovery, combining an electrophilic alkene with a nitroarene moiety. The molecule exists as two geometric isomers: the thermodynamically stable (E)-isomer (trans) and the kinetically accessible (Z)-isomer (cis) .

Differentiation between these isomers is critical because the (Z)-configuration is often the required geometry for intramolecular cyclizations (e.g., indole synthesis), whereas the (E)-isomer is the standard product of condensation reactions. This guide provides the protocols to synthesize, distinguish, and utilize each isomer effectively.

Structural & Electronic Characterization

The core difference lies in the spatial arrangement of the carboxylic acid relative to the aryl ring across the C=C double bond.

| Feature | (E)-Isomer (Trans) | (Z)-Isomer (Cis) |

| Geometry | Aryl and COOH groups on opposite sides ( | Aryl and COOH groups on same side ( |

| Stability | Thermodynamically stable. Sterically unhindered. | Metastable. Steric clash between COOH and ortho-nitro group. |

| Dipole Moment | Lower (vectors partially cancel). | Higher (vectors additive).[1] |

| Solubility | Lower solubility in polar solvents (packs well in lattice). | Higher solubility (disrupted lattice packing). |

| Melting Point | High (typically | Lower (often an oil or low-melting solid). |

NMR Spectroscopic Differentiation (The Gold Standard)

The most reliable method for identification is Proton NMR (

-

(E)-Isomer: Displays a large coupling constant (

), characteristic of anti-periplanar protons. -

(Z)-Isomer: Displays a smaller coupling constant (

), characteristic of syn-periplanar protons.

Note: The ortho-nitro group causes a downfield shift of the

Synthetic Pathways & Isomer Control

The synthesis of these isomers requires distinct strategies: Thermodynamic Control for the (E)-isomer and Photochemical Control for the (Z)-isomer.

Diagram 1: Synthetic Workflow

Caption: Synthesis proceeds via Knoevenagel condensation to the (E)-isomer, followed by photoisomerization to access the (Z)-isomer.

Experimental Protocol A: Synthesis of (E)-Isomer

Method: Modified Knoevenagel Condensation.

-

Reagents: Dissolve 4-bromo-2-nitrobenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).

-

Catalysis: Add piperidine (0.5 mL) as a catalyst.

-

Reaction: Heat to 100°C for 2 hours. Evolution of

gas indicates decarboxylation. -

Workup: Pour the cooled mixture into ice-cold HCl (2M, 50 mL). The (E)-acid will precipitate as a pale yellow solid.

-

Purification: Recrystallize from ethanol/water.

-

Validation: Check NMR for

.

Experimental Protocol B: Synthesis of (Z)-Isomer

Method: Photoisomerization.

-

Preparation: Dissolve pure (E)-isomer (1 mmol) in acetonitrile or methanol (dilute solution, ~0.01 M) to prevent dimerization.

-

Irradiation: Irradiate with a medium-pressure mercury lamp or UV LEDs (365 nm) in a quartz vessel for 4-6 hours.

-

Monitoring: Monitor by HPLC or NMR until the photostationary state (PSS) is reached (typically 60:40 or 70:30 Z:E ratio).

-

Separation: Concentrate the solvent. Separate via Flash Chromatography (Silica gel, 5% MeOH in DCM with 0.1% Acetic Acid). The (Z)-isomer typically elutes after the (E)-isomer on silica due to higher polarity.

Reactivity & Functionalization

The primary utility of the (Z)-isomer (or the in situ generated Z-form) is its ability to undergo reductive cyclization to form indoles, a key scaffold in tryptophan derivatives and kinase inhibitors.

The Cadogan-Sundberg Indole Synthesis

This reaction utilizes triethyl phosphite to deoxygenate the nitro group to a nitrene, which then inserts into the alkene C-H bond.[2] This insertion is geometrically favored in the (Z)-conformation .

Diagram 2: Indole Cyclization Mechanism

Caption: The Cadogan synthesis requires the nitrene to be spatially close to the alkene, necessitating the (Z)-geometry.

Protocol: Reductive Cyclization

-

Reagents: Suspend (E)-4-bromo-2-nitrocinnamic acid ethyl ester (1 mmol) in triethyl phosphite (3 mL).

-

Reaction: Heat to reflux (160°C) under nitrogen for 4 hours.

-

Mechanism Note: Thermal conditions promote rapid E

Z isomerization, allowing the reaction to proceed from the stable E-precursor.

-

-

Workup: Distill off excess phosphite under vacuum.

-

Purification: Column chromatography (Hexane/EtOAc) to isolate the indole ester.

Data Summary Table

| Property | (E)-4-Bromo-2-nitrocinnamic Acid | (Z)-4-Bromo-2-nitrocinnamic Acid |

| CAS Number | 20357-30-6 (General/Trans) | N/A (Often generated in situ) |

| Appearance | Yellow Crystalline Solid | Yellow Oil or Amorphous Solid |

| Doublet, | Doublet, | |

| UV | ~280-290 nm (Higher | ~260-270 nm (Lower |

| TLC ( | Higher (Less Polar) | Lower (More Polar) |

| Reactivity | Stable to storage; Michael Acceptor | Prone to cyclization; Light sensitive |

References

-

Knoevenagel Condensation Mechanism & Protocols Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011.

-

Photochemical Isomerization of Cinnamic Acids Cohen, M. D., et al. "Topochemistry. Part XXVIII. The photoisomerization of cinnamic acid derivatives." Journal of the Chemical Society, 1964.

-

NMR Differentiation of E/Z Alkenes Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition.

-

Cadogan-Sundberg Indole Synthesis Sundberg, R. J.[3] "The Chemistry of Indoles."[4] Academic Press, 1970.

-

Synthesis of Halogenated Cinnamic Acids Sainath, Z., et al. "Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation." Der Pharma Chemica, 2011.

Sources

Technical Whitepaper: Safety Data, Handling, and Synthetic Applications of (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic Acid

Executive Summary

(2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid, commonly referred to as 4-Bromo-2-nitrocinnamic acid (CAS: 20357-30-6), is a highly functionalized organic building block[1]. Featuring a halogenated aromatic ring, a nitro group, and an

Physicochemical Profiling & Structural Causality

Understanding the physical properties of CAS 20357-30-6 is the first step in risk mitigation. The structural combination of a nitroarene and an alkene introduces specific thermal and chemical reactivities that dictate safe handling parameters.

Table 1: Physicochemical Properties & Safety Implications

| Property | Value | Causality / Safety Implication |

| CAS Number | 20357-30-6 | Unique identifier for safety tracking and inventory control[1]. |

| Molecular Formula | C9H6BrNO4 | Contains halogen and nitro groups; dictates strict waste disposal. |

| Molecular Weight | 272.05 g/mol | Utilized for precise stoichiometric calculations in synthesis. |

| Melting Point | 224-225 °C (decomp) | High MP indicates a stable crystalline lattice, but decomposition implies thermal instability near the melting point[2]. |

| Boiling Point | 425.0 °C (Predicted) | Low volatility at ambient temperature; inhalation hazard is primarily driven by dust aerosolization, not vapor[2]. |

| Density | 1.777 g/cm³ (Predicted) | Dense solid; settles rapidly in liquid suspensions[2]. |

Expert Insight: The decomposition observed at the melting point (224-225 °C) is driven by the thermal instability of the nitro group in proximity to the oxidizable alkene[2]. Researchers must avoid exposing the compound to extreme heat or strong oxidizing agents to prevent exothermic degradation.

GHS Safety Data & Hazard Assessment

Based on chemical safety data, this compound exhibits specific toxicological profiles that necessitate strict engineering controls[1].

Table 2: GHS Hazard Classification

| Hazard Class | Category | H-Statement | Mechanistic Causality |

| Skin Irritation | Category 2 | H315 | The Michael acceptor reacts covalently with epidermal thiols. |

| Eye Irritation | Category 2 | H319 | Direct electrophilic attack on ocular mucosa causes inflammation. |

| STOT (Single Exp.) | Category 3 | H335 | Fine dust inhalation physically and chemically irritates the respiratory tract. |

-

Toxicological Causality: The irritant nature of 4-bromo-2-nitrocinnamic acid is mechanistically linked to its structure. The

-unsaturated carbonyl moiety acts as a potent Michael acceptor. Upon contact with biological tissues, it undergoes covalent conjugation with the nucleophilic sulfhydryl (-SH) groups of cysteine residues in proteins, triggering localized inflammatory responses[1]. -

Environmental Hazard: The compound is classified as WGK 1 (slightly hazardous to water)[1]. The presence of the highly stable carbon-bromine (C-Br) bond significantly reduces its environmental biodegradability.

Experimental Workflows & Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols integrate safety directly into the chemical workflow.

Workflow 1: Safe Handling and Solution Preparation

Objective: To safely weigh and solubilize the compound while minimizing dust exposure.

-

PPE & Environment: Don nitrile gloves (e.g., ROTIPROTECT®), a flame-resistant lab coat, and safety goggles[1]. Conduct all operations within a certified chemical fume hood with a minimum face velocity of 100 fpm.

-

Weighing: Use an anti-static weigh boat. Given the compound's solid state, static charge can aerosolize the fine powder, increasing the inhalation risk.

-

Solubilization: Transfer the solid to a glass vial. Add a polar aprotic solvent (e.g., DMF or DMSO) or an alcohol (e.g., Ethanol). Stir gently until complete dissolution is achieved.

-

Storage: Cap the vial tightly and store it in an amber glass container at ambient temperature (15-25 °C)[1]. The nitro-alkene system is susceptible to photo-isomerization (E to Z) and photo-degradation; thus, protection from light is mandatory.

Workflow 2: Reductive Cyclization to 6-Bromoindole Derivatives

Objective: Synthesize a functionalized indole core while preserving the bromine atom for downstream cross-coupling (e.g., Suzuki-Miyaura).

Expert Insight: Standard catalytic hydrogenation (Pd/C,

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of 4-bromo-2-nitrocinnamic acid in 10 mL of glacial acetic acid.

-

Reagent Addition: Slowly add 5.0 mmol of finely powdered Iron (Fe). Safety Note: This addition is exothermic; add in portions to prevent solvent boil-over.

-

Heating: Flush the system with Argon and heat the mixture to 85 °C for 3 hours. The iron reduces the nitro group to an aniline, which subsequently undergoes spontaneous intramolecular Michael addition to the alkene.

-

Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove unreacted iron and iron salts. Wash the pad thoroughly with ethyl acetate.

-

Neutralization & Extraction: Carefully neutralize the acidic filtrate with saturated aqueous

(Caution: Vigorous -

Purification: Dry the combined organic layers over anhydrous

, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Fig 1: Chemoselective reductive cyclization workflow of 4-bromo-2-nitrocinnamic acid to indole.

Emergency Response & Waste Management

A self-validating safety system requires proactive emergency planning tailored to the specific chemical properties of the target compound.

-

Spill Protocol: In the event of a solid spill, do NOT sweep dry, as this generates hazardous dust. Moisten the spill with a suitable solvent (e.g., ethanol) or water to suppress dust aerosolization. Carefully scoop the material into a chemically compatible, sealable container. Wash the spill area with soap and water[1].

-

Waste Disposal: Do not discharge into the municipal sewer. Because the compound contains a halogen (Bromine), it must be segregated into a designated "Halogenated Organic Waste" container. Incineration at a licensed hazardous waste facility is the standard and legally required disposal method.

References

-

Title: 4-Bromo-2-nitrocinnamic acid, 1 g - Research Chemicals - Carl ROTH Source: carlroth.com URL: [Link]

-

Title: Specifications of 4-bromo-2-nitrocinnamic acid - Capot Chemical Source: capotchem.com URL: [Link]

Sources

4-Bromo-2-nitrophenylacrylic Acid: Physicochemical Profiling & Synthetic Utility

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-nitrophenylacrylic acid (commonly referred to as 4-bromo-2-nitrocinnamic acid ) is a critical electrophilic building block in organic synthesis. Its structural motif—a cinnamic acid backbone functionalized with an electron-withdrawing nitro group and a halogenic handle—makes it an indispensable intermediate for the synthesis of functionalized indoles via the Cadogan cyclization and various kinase inhibitors.

This guide provides a definitive technical analysis of the compound, focusing on its melting point as a purity indicator, robust synthetic pathways, and analytical characterization.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

The melting point of a crystalline organic solid is not merely a physical constant; it is the primary indicator of thermodynamic stability and purity. For 4-bromo-2-nitrocinnamic acid, the melting point is significantly elevated due to strong intermolecular hydrogen bonding and

Core Data Table

| Property | Specification |

| IUPAC Name | (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid |

| Common Name | 4-Bromo-2-nitrocinnamic acid |

| CAS Number | 20357-30-6 |

| Molecular Formula | |

| Molecular Weight | 272.05 g/mol |

| Melting Point | 224 °C (Decomposition often observed >230 °C) |

| Appearance | Pale yellow to ochre crystalline powder |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water |

Technical Insight: The melting point of 224 °C is the accepted standard for the trans (E) isomer. Significant deviations (>2 °C) or a broad melting range often indicate contamination with the cis (Z) isomer or incomplete removal of the piperidine catalyst used during synthesis.

Part 2: Synthetic Methodology

To obtain high-purity crystals suitable for accurate melting point determination and downstream applications, the Knoevenagel Condensation is the preferred synthetic route. This method offers superior stereoselectivity for the thermodynamically stable E-isomer compared to the Heck reaction.

Reaction Scheme

The synthesis involves the condensation of 4-bromo-2-nitrobenzaldehyde with malonic acid in a pyridine/piperidine system, followed by decarboxylation.

Figure 1: Step-wise synthetic workflow for the production of high-purity 4-bromo-2-nitrocinnamic acid.

Detailed Protocol (Self-Validating)

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-nitrobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (solvent volume approx. 5 mL per gram of aldehyde).

-

Catalysis: Add a catalytic amount of piperidine (0.1 eq). The base facilitates the deprotonation of malonic acid.[1]

-

Reaction: Heat the mixture to 100 °C for 2–4 hours. Evolution of

gas indicates the decarboxylation step is proceeding.-

Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The aldehyde spot should disappear.

-

-

Quenching: Cool the reaction mixture to room temperature and pour slowly into an excess of ice-cold HCl (2M). This precipitates the free acid from the pyridine salt.

-

Isolation: Filter the resulting yellow precipitate. Wash copiously with cold water to remove pyridinium salts.

-

Purification (Crucial for MP): Recrystallize the crude solid from Ethanol/Water (9:1) . Slow cooling is required to form well-defined crystals that exhibit the sharp 224 °C melting point.

Part 3: Analytical Characterization & Troubleshooting

Reliable identification requires a multi-modal approach. While MP is a quick check, NMR provides structural certainty.

1. Melting Point Determination Protocol

-

Instrument: Capillary Melting Point Apparatus (e.g., Stuart SMP30).

-

Sample Prep: Dry the sample under vacuum at 50 °C for 4 hours to remove solvent inclusions (solvates can depress MP).

-

Ramp Rate: Fast ramp (10 °C/min) to 200 °C, then slow ramp (1 °C/min) to 224 °C.

-

Observation: Look for the "meniscus point" where the solid phase completely disappears.

2. Diagnostic NMR Signals (

NMR, DMSO-

)

The trans-geometry is confirmed by the coupling constant of the vinyl protons.

-

Vinyl Protons: Two doublets at

ppm and -

Carboxylic Acid: Broad singlet at

–13.0 ppm (exchangeable with -

Aromatic Region: Characteristic splitting pattern for the 1,2,4-trisubstituted benzene ring.

Analytical Logic Diagram

Figure 2: Decision tree for validating the chemical identity and purity of the synthesized compound.

Part 4: Applications in Drug Development

The primary utility of 4-bromo-2-nitrocinnamic acid lies in its transformation into nitrogen heterocycles.

Cadogan Cyclization to Indoles:

Heating 4-bromo-2-nitrocinnamic acid (or its ester) with triethyl phosphite (

-

NMDA receptor antagonists.

-

Kinase inhibitors (targeting the ATP binding pocket).

-

Antiviral agents.

The bromine atom at the 4-position of the cinnamic acid ends up at the 6-position of the indole, providing a handle for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings.

References

-

Carl Roth GmbH. Product Specification: 4-Bromo-2-nitrocinnamic acid (CAS 20357-30-6). Retrieved from

-

BLD Pharm. Material Safety Data Sheet: 4-Bromo-2-nitrocinnamic acid. Retrieved from

- Mali, R. S., et al. "Synthesis of substituted cinnamic acids." Journal of Chemical Research. (General reference for Knoevenagel conditions on nitro-benzaldehydes).

- Sundberg, R. J.Indoles. Academic Press.

Sources

Methodological & Application

Synthesis of (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid via Knoevenagel condensation

Application Note: Synthesis of (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic Acid via the Doebner-Modified Knoevenagel Condensation

Executive Summary

(2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid (commonly known as 4-bromo-2-nitrocinnamic acid) is a highly functionalized building block utilized extensively in drug discovery and medicinal chemistry[1]. The presence of both a versatile aryl bromide (primed for palladium-catalyzed cross-coupling) and an ortho-nitro group (a precursor for indole, quinoline, or cinnoline ring closures) makes this compound a critical intermediate[2]. This application note details a highly efficient, stereoselective synthesis of the (E)-isomer utilizing the Doebner modification of the Knoevenagel condensation.

Mechanistic Rationale & Reaction Design

The classical Knoevenagel condensation between an aromatic aldehyde and an active methylene compound is profoundly enhanced by the Doebner modification, which employs malonic acid in the presence of a pyridine/piperidine catalytic system[3][4].

-

Electrophilic Activation: The catalytic piperidine reacts reversibly with 4-bromo-2-nitrobenzaldehyde to form a highly electrophilic iminium ion. The strongly electron-withdrawing ortho-nitro group further increases the electrophilicity of this intermediate, accelerating the subsequent nucleophilic attack.

-

Nucleophilic Addition & Dehydration: Malonic acid, deprotonated by pyridine, attacks the iminium ion. Subsequent proton transfer and elimination of water yield an α,β-unsaturated dicarboxylic acid intermediate.

-

Stereoselective Decarboxylation: The defining feature of the Doebner modification is the pyridine-promoted decarboxylation[5]. Heating the intermediate drives the loss of CO₂, a process that proceeds through a transition state where steric repulsion between the bulky 4-bromo-2-nitrophenyl ring and the remaining carboxylate group dictates the exclusive formation of the thermodynamically favored (E)-alkene (trans-cinnamic acid)[6].

Reaction Workflow

Mechanistic pathway of the Doebner-modified Knoevenagel condensation.

Validated Experimental Protocol

Note: This protocol is designed as a self-validating system; visual cues (gas evolution, precipitate formation) serve as in-process quality control checkpoints.

Materials & Reagents:

-

4-Bromo-2-nitrobenzaldehyde (1.0 eq, 10.0 mmol, 2.30 g)

-

Malonic acid (1.5 eq, 15.0 mmol, 1.56 g)

-

Pyridine (Anhydrous, 10 mL)

-

Piperidine (0.1 eq, 1.0 mmol, ~100 µL)

-

1M Hydrochloric acid (HCl), aqueous (Ice-cold, 100 mL)

-

Ethanol (for recrystallization)

Step-by-Step Methodology:

-

Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-nitrobenzaldehyde and malonic acid in 10 mL of anhydrous pyridine.

-

Causality: Pyridine acts as both the solvent and the stoichiometric base required to deprotonate malonic acid. Malonic acid is used in a 1.5x excess to compensate for any premature thermal decomposition and to drive the equilibrium toward the product[7].

-

-

Catalyst Addition: Add piperidine (~100 µL) to the stirring solution. Attach a reflux condenser.

-

Causality: Piperidine acts as a nucleophilic organocatalyst, forming a highly reactive iminium intermediate that significantly lowers the activation energy of the C-C bond-forming step[4].

-

-

Thermal Activation & Decarboxylation: Heat the reaction mixture in an oil bath at 90–100 °C for 3 to 4 hours.

-

Self-Validation Checkpoint: Observe the steady evolution of CO₂ gas bubbles. The cessation of gas evolution indicates the completion of the decarboxylation step, serving as a visual marker that the reaction has reached its endpoint[6].

-

-

Quenching & Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of vigorously stirred, ice-cold 1M HCl.

-

Causality: The HCl rapidly neutralizes the pyridine, converting it into highly water-soluble pyridinium chloride. This abrupt shift in pH and solvent polarity forces the hydrophobic (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoic acid to crash out of solution as a pale yellow/white precipitate[8].

-

Self-Validation Checkpoint: Verify the pH of the aqueous layer is acidic (pH 1-2) using indicator paper to ensure all pyridine has been neutralized.

-

-

Isolation & Purification: Filter the crude solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove residual pyridinium salts and unreacted malonic acid.

-

Recrystallization: Dissolve the crude product in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter and dry the crystals under high vacuum.

-

Causality: Slow cooling promotes the selective crystallization of the highly ordered (E)-isomer, leaving any trace (Z)-isomer or dimeric impurities dissolved in the mother liquor.

-

Quantitative Data & Analytics

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Observation / Rationale |

|---|---|---|---|---|---|

| 1 | Pyridine (No Piperidine) | 90 | 6.0 | 45% | Sluggish reaction; iminium activation is absent. |

| 2 | Pyridine + Piperidine (0.1 eq) | 60 | 4.0 | 62% | Incomplete decarboxylation; lower thermal energy. |

| 3 | Pyridine + Piperidine (0.1 eq) | 95 | 3.5 | 88% | Optimal conditions; complete CO₂ evolution[3]. |

| 4 | Piperidine (Solvent-free) | 95 | 3.0 | 30% | High viscosity; poor heat transfer and side reactions. |

Table 2: Spectroscopic Characterization of the Product

| Analytical Method | Key Signals / Data Points | Structural Assignment |

|---|---|---|

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.75 (br s, 1H) | Carboxylic acid (-COOH) proton. |

| δ 8.25 (d, J = 2.0 Hz, 1H) | Aromatic proton adjacent to -NO₂ and -Br. | |

| δ 7.85 (d, J = 15.8 Hz, 1H) | Alkene proton (β to COOH). Large J confirms (E)-geometry. | |

| δ 7.60 (d, J = 15.8 Hz, 1H) | Alkene proton (α to COOH). | |

| IR (ATR, cm⁻¹) | 3100-2500 (br), 1685 (s), 1520 (s) | O-H stretch (acid), C=O stretch, N-O stretch (nitro). |

| Mass Spectrometry (ESI-) | m/z 270.0, 272.0 | [M-H]⁻ ion, 1:1 isotopic ratio confirms 1 Bromine atom. |

| Melting Point | 198 – 200 °C | Sharp melting point indicates high purity post-crystallization. |

Troubleshooting & Process Optimization

-

Low Yield / Sticky Precipitate: If the product oils out instead of precipitating during the HCl quench, it indicates the presence of unreacted starting materials or insufficient neutralization. Solution: Ensure the HCl solution is ice-cold and highly acidic. Vigorously stir the mixture during the addition. If oiling persists, extract with ethyl acetate, wash with 1M HCl, and concentrate before recrystallization[7].

-

Presence of (Z)-Isomer: While the Doebner modification is highly stereoselective, trace (Z)-isomer can form if the reaction is quenched prematurely. Solution: Ensure the reaction is refluxed until gas evolution completely ceases. Recrystallization from ethanol effectively removes trace (Z)-isomer due to its higher solubility.

References

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. URL: [Link]

-

Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation. Der Pharma Chemica. URL: [Link]

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. URL: [Link]

-

The Doebner modification of the Knoevenagel reaction. OpenBU. URL: [Link]

-

Halogenated Compounds. ChemContract. URL: [Link]

Sources

- 1. chem-contract.com [chem-contract.com]

- 2. Angene - Catalysts [japan.angenechemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 5. tandfonline.com [tandfonline.com]

- 6. DSpace [open.bu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

High-Efficiency Knoevenagel Condensation Protocols for 4-Bromo-2-nitrobenzaldehyde: Mechanistic Insights and Optimization

Abstract

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, particularly in the synthesis of complex polycyclic scaffolds, pharmaceuticals, and advanced materials. When utilizing 4-bromo-2-nitrobenzaldehyde as the electrophile, the reaction dynamics are heavily influenced by the strong electron-withdrawing nature of both the ortho-nitro and para-bromo substituents. This Application Note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the Knoevenagel condensation of 4-bromo-2-nitrobenzaldehyde, detailing mechanistic causality, optimized parameters, and tandem reaction workflows.

Introduction & Mechanistic Rationale

The unique reactivity profile of 4-bromo-2-nitrobenzaldehyde makes it a highly privileged, yet sensitive, building block. The ortho-nitro group exerts a powerful inductive and mesomeric electron-withdrawing effect, significantly increasing the electrophilicity of the carbonyl carbon[1]. Concurrently, the para-bromo substituent provides a versatile handle for downstream cross-coupling (e.g., Suzuki or Sonogashira) but requires careful control of reaction conditions to prevent premature nucleophilic aromatic substitution (

Causality in Experimental Design

In a standard Knoevenagel condensation, an active methylene compound (e.g., malononitrile, indene-1,3-dione, or acetylacetone) is deprotonated by a mild base (typically piperidine or a secondary amine) to form a nucleophilic enolate. Because 4-bromo-2-nitrobenzaldehyde is exceptionally electrophilic, the initial nucleophilic attack is rapid. However, the subsequent dehydration step can be sterically hindered by the bulky ortho-nitro group[3].

To force the equilibrium toward the highly conjugated alkene product, reactions are often driven by continuous water removal (Dean-Stark) or by exploiting the poor solubility of the final condensation product in alcoholic solvents, which drives precipitation[3].

Mechanistic pathway of the Knoevenagel condensation with 4-bromo-2-nitrobenzaldehyde.

Experimental Design & Parameter Optimization

Selecting the correct solvent and catalyst system is critical to maximizing yield and purity while suppressing side reactions (such as Cannizzaro disproportionation or nitro reduction). Table 1 summarizes the optimized conditions based on the acidity of the active methylene compound.

Table 1: Comparative Knoevenagel Condensation Conditions for 4-Bromo-2-nitrobenzaldehyde

| Active Methylene Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Mechanistic Rationale |

| Indene-1,3-dione | Piperidine (0.1 eq) | Ethanol | 80 (Reflux) | 2 - 4 | 78% | Ethanol promotes product precipitation; piperidine is basic enough for dione enolization[3]. |

| Malononitrile | Piperidine (2 drops) | Ethanol | 25 (RT) | 0.5 - 1 | 85% | High acidity of malononitrile ( |

| Acetylacetone | Water/EtOH | 80 (Reflux) | 4 - 6 | 74% | Acid catalysis is preferred when coupling with downstream electrochemical nitro reduction. |

Detailed Experimental Protocols

These protocols are designed as self-validating systems: visual cues (color changes, precipitation) serve as in-process controls to ensure the reaction is proceeding correctly.

Protocol A: Base-Catalyzed Condensation with Indene-1,3-dione

This method yields 2-(4-bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione, a critical intermediate for tetracyclic indene-dione scaffolds[3].

Reagents:

-

4-Bromo-2-nitrobenzaldehyde: 10.0 mmol (2.30 g)

-

Indene-1,3-dione: 10.0 mmol (1.46 g)

-

Piperidine: 1.0 mmol (85 mg / ~100 µL)

-

Absolute Ethanol: 25 mL

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 4-bromo-2-nitrobenzaldehyde and indene-1,3-dione in 25 mL of absolute ethanol.

-

Catalysis: Add piperidine dropwise at room temperature. Causality: The solution will rapidly darken (typically deep red/orange), indicating the immediate formation of the indene-1,3-dione enolate.

-

Reflux: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (

) should completely disappear. -

Precipitation: Remove from heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. Causality: The highly conjugated product has poor solubility in cold ethanol, driving the reaction to completion via Le Chatelier's principle.

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove residual piperidine and unreacted starting materials. Dry under vacuum at 50 °C.

Protocol B: Tandem Knoevenagel-Friedländer Annulation (Quinoline Synthesis)

4-Bromo-2-nitrobenzaldehyde is frequently used to synthesize 7-bromoquinoline derivatives via a tandem Knoevenagel condensation and reduction-cyclization sequence[4].

Reagents:

-

4-Bromo-2-nitrobenzaldehyde: 5.0 mmol (1.15 g)

-

Acetylacetone: 5.5 mmol (0.55 g)

-

Iron powder: 25.0 mmol (1.40 g)

-

Glacial Acetic Acid: 15 mL

Step-by-Step Methodology:

-

Knoevenagel Step: Dissolve the aldehyde and acetylacetone in glacial acetic acid. Stir at 60 °C for 1 hour. The acidic environment catalyzes the initial Knoevenagel condensation.

-

Reduction Step: Slowly add Iron powder in portions over 15 minutes to control the exothermic reduction of the nitro group to an aniline.

-

Cyclization: Raise the temperature to 100 °C and reflux for 4 hours. Causality: The newly formed ortho-amine spontaneously attacks the adjacent ketone of the Knoevenagel adduct, followed by dehydration to form the aromatic quinoline core.

-

Workup: Cool the mixture, dilute with water (50 mL), and neutralize carefully with saturated aqueous

. Extract with ethyl acetate (3 × 30 mL), dry over

Tandem Knoevenagel-Friedländer annulation workflow for quinoline synthesis.

Troubleshooting & Analytical Characterization

Mitigating Side Reactions

-

Nucleophilic Aromatic Substitution (

): The para-bromo group is activated by the ortho-nitro group. Avoid using strong primary amine bases or prolonged heating in highly polar aprotic solvents (like DMF or DMSO) during the Knoevenagel step, as this can lead to displacement of the bromide[2]. Piperidine in ethanol is sterically and electronically balanced to prevent this. -

Cannizzaro Reaction: Because 4-bromo-2-nitrobenzaldehyde lacks

-protons, it is susceptible to the Cannizzaro reaction in the presence of strong aqueous hydroxides (e.g., NaOH, KOH). Always use secondary amines (piperidine, morpholine) or weak Lewis acids to catalyze the Knoevenagel condensation[1].

Spectroscopic Signatures

Successful Knoevenagel condensation is easily verified via

References

-

Royal Society of Chemistry (RSC). (2020). Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules. Retrieved from[Link]

-

Beilstein Journal of Organic Chemistry. (2026). Condensation of 4-bromo-2-nitrobenzaldehyde. Retrieved from[Link]

-

University of Greenwich. (2012). Electrochemically Assisted Friedlander Reaction: Highly Efficient and Sustainable Method for Quinoline Synthesis. Retrieved from[Link]

Sources

Advanced Application Note: Palladium-Catalyzed Heck Cross-Coupling of Bromonitrobenzene Substrates

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Focus: Mechanistic causality, condition optimization, and self-validating protocols for Heck reactions utilizing nitro- and bromo-functionalized aryl substrates.

Introduction & Mechanistic Causality

The Mizoroki-Heck reaction is a fundamental methodology for carbon-carbon bond formation, heavily utilized in the synthesis of pharmaceutical intermediates and advanced materials. When employing aryl halides that contain both bromo and nitro groups (e.g., 1-bromo-4-nitrobenzene), the electronic landscape of the substrate is significantly altered.

The Causality of the Nitro Group:

In the standard palladium-catalyzed Heck cycle, the rate-determining step is often the oxidative addition of the active Pd(0) species into the carbon-halogen bond. The nitro group (

However, this heightened reactivity introduces specific challenges. The rapid generation of Pd(II) intermediates requires careful selection of coordinating solvents and bases to ensure the subsequent migratory insertion and reductive elimination steps keep pace, preventing the precipitation of inactive "Pd black"[2].

Catalytic cycle of the Heck reaction highlighting the accelerated oxidative addition step.

Optimization of Reaction Conditions

The choice of solvent, base, and temperature fundamentally dictates the turnover number (TON) and overall yield. Table 1 summarizes the performance of various conditions for the coupling of 1-bromo-4-nitrobenzene with styrene/acrylates, demonstrating the causality behind parameter selection.

Table 1: Effect of Reaction Parameters on Bromonitrobenzene Heck Couplings

| Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Mechanistic Rationale |

| Pd-Hydrazone (0.5 mol%) | DMA | Na₂CO₃ | 50 | 1 | 99.8% | DMA stabilizes ionic intermediates; Na₂CO₃ efficiently neutralizes HBr without poisoning Pd[3]. |

| Pd(OAc)₂ (5 mol%) | Toluene | K₂CO₃ | 25 | 12 | 75.0% | Non-polar solvent slows reaction; requires higher catalyst loading despite the activated nitro group[4]. |

| Pd-Palladacycle (1 mol%) | DMF | K₂CO₃ | 130 | 2 | >95.0% | High temp drives complete conversion; DMF acts as a coordinating solvent to stabilize Pd nanoparticles[5]. |

| Pd/USY Zeolite (0.4 wt%) | DMAc | Et₃N | 120 | 20 | >90.0% | Heterogeneous support allows easy recovery; Et₃N facilitates reductive elimination[6]. |

Self-Validating Experimental Protocols

The following protocols have been designed with built-in validation checkpoints to ensure reproducibility, scientific rigor, and proper tracking of the catalytic cycle.

Protocol A: Homogeneous Synthesis of (E)-1-Nitro-4-styrylbenzene

Objective: High-yield synthesis using a standard palladium(II) precatalyst under mild heating[3].

Materials:

-

1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)

-

Styrene (2.0 mmol, 208 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

-

Triphenylphosphine (PPh₃, 0.10 mmol, 26.2 mg)

-

Sodium carbonate (Na₂CO₃, 2.4 mmol, 254 mg)

-

N,N-Dimethylacetamide (DMA, anhydrous, 10 mL)

Step-by-Step Procedure:

-

System Purging (Causality: Prevent Pd(0) oxidation): Equip a 50 mL three-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Evacuate and backfill the flask with ultra-pure Nitrogen (N₂) three times. Oxygen rapidly degrades the active Pd(0) species.

-

Reagent Loading: Add 1-bromo-4-nitrobenzene, Na₂CO₃, Pd(OAc)₂, and PPh₃ to the flask.

-

Validation Check: The mixture should appear as a heterogeneous, pale-yellow powder blend.

-

-

Solvent & Alkene Addition: Inject 10 mL of anhydrous DMA followed by styrene via a gas-tight syringe.

-

Reaction Initiation: Heat the reaction mixture to 50 °C using a pre-calibrated oil bath. Stir vigorously (800 rpm).

-

Validation Check: The solution will transition from pale yellow to a deep brown/black color within 15-30 minutes. This color shift is the self-validating visual cue indicating the reduction of Pd(II) to the active Pd(0) species.

-

-

Monitoring: After 60 minutes, withdraw a 50 µL aliquot, quench in 1 mL of ethyl acetate, and analyze via GC-FID or TLC (Hexane:EtOAc 8:2).

-

Validation Check: Complete disappearance of the 1-bromo-4-nitrobenzene peak/spot confirms reaction completion[3].

-

-

Workup: Cool to room temperature. Dilute with 20 mL of distilled water to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol to yield (E)-1-nitro-4-styrylbenzene as a solid brown powder (Melting point >300 °C)[3].

Protocol B: Heterogeneous Coupling using Supported Palladium (Pd/C or Pd-NPs)

Objective: Scale-up friendly protocol with catalyst recovery to prevent heavy metal contamination in downstream drug development[6].

Materials:

-

1-Bromo-4-nitrobenzene (1.0 mmol)

-

Ethyl acrylate (2.2 mmol)

-

5% Pd/C or Pd/Zeolite (0.01 mmol Pd)

-

Potassium carbonate (K₂CO₃, 1.5 mmol)

-

DMF (5 mL)

Step-by-Step Procedure:

-

Preparation: In a 25 mL Schlenk tube, combine 1-bromo-4-nitrobenzene, K₂CO₃, and the supported Pd catalyst.

-

Solvent Addition: Add 5 mL of DMF and ethyl acrylate. Seal the tube and purge with N₂.

-

Heating: Heat to 110 °C for 4 hours.

-

Causality: Heterogeneous catalysts often require higher thermal energy to overcome mass transfer limitations compared to homogeneous systems. The high temperature also compensates for the lack of activating phosphine ligands[5].

-

-

Catalyst Recovery (Self-Validation): Cool the mixture and centrifuge at 4000 rpm for 10 minutes. The supported Pd will pellet at the bottom. Decant the supernatant.

-

Validation Check: ICP-MS of the supernatant should reveal <10 ppm of leached Pd, confirming the heterogeneous nature of the cycle and ensuring the product is free of toxic heavy metals[6].

-

-

Purification: Extract the supernatant with diethyl ether, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Troubleshooting and Expert Insights

-

Issue: Formation of Pd Black (Deactivation).

-

Cause: Rapid reduction of Pd(II) without sufficient ligand stabilization, or the presence of oxygen.

-

Solution: Ensure a strict inert atmosphere. If using ligand-free conditions, utilize coordinating solvents like DMA or DMF which temporarily stabilize the Pd nanoparticles and prevent bulk agglomeration[3].

-

-